molecular formula C28H27BrN2O3 B15098577 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15098577
M. Wt: 519.4 g/mol
InChI Key: QVJOSDXDTMPICI-UHFFFAOYSA-N
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Description

9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a bromine atom, two phenyl rings with different substituents, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of the pyrazolobenzoxazine core and the introduction of the bromine and phenyl substituents. The general synthetic route can be summarized as follows:

    Formation of the Pyrazolobenzoxazine Core: This step involves the cyclization of appropriate precursors to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core. Commonly used reagents include hydrazines, aldehydes, and phenols under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromination of the core structure is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

    Substitution of Phenyl Rings: The phenyl rings with propan-2-yloxy and prop-2-en-1-yloxy substituents are introduced through nucleophilic substitution reactions. These reactions often require the use of appropriate phenol derivatives and alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design and synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, which may affect its reactivity and applications.

    9-Bromo-5-[4-(methoxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains a methoxy group instead of a propan-2-yloxy group, potentially altering its chemical properties and biological activity.

Uniqueness: : The presence of both propan-2-yloxy and prop-2-en-1-yloxy groups, along with the bromine atom, makes 9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine unique

Properties

Molecular Formula

C28H27BrN2O3

Molecular Weight

519.4 g/mol

IUPAC Name

9-bromo-5-(4-propan-2-yloxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H27BrN2O3/c1-4-15-32-22-10-5-19(6-11-22)25-17-26-24-16-21(29)9-14-27(24)34-28(31(26)30-25)20-7-12-23(13-8-20)33-18(2)3/h4-14,16,18,26,28H,1,15,17H2,2-3H3

InChI Key

QVJOSDXDTMPICI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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